![molecular formula C19H19N3O2 B278691 N-(3,4-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B278691.png)
N-(3,4-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. This compound is also known as DPA-714 and belongs to the family of quinazoline derivatives. It has been found to have an affinity for the translocator protein (TSPO), which is present in the outer mitochondrial membrane of cells. In
Wirkmechanismus
DPA-714 binds to TSPO, which is involved in the transport of cholesterol into the mitochondria. TSPO is also involved in the regulation of mitochondrial function, cellular energy metabolism, and apoptosis. DPA-714 has been found to modulate TSPO activity, leading to changes in mitochondrial membrane potential, calcium homeostasis, and reactive oxygen species production. These changes ultimately lead to the activation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects
DPA-714 has been found to have various biochemical and physiological effects in different cell types. In neuronal cells, DPA-714 has been found to reduce inflammation and oxidative stress, leading to neuroprotection. In cancer cells, DPA-714 has been found to induce apoptosis and inhibit tumor growth. In immune cells, DPA-714 has been found to modulate cytokine production and immune cell activation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DPA-714 in lab experiments is its specificity for TSPO, which allows for targeted modulation of mitochondrial function and cellular signaling pathways. DPA-714 has also been found to have low toxicity and good pharmacokinetic properties, making it a suitable candidate for in vivo studies. However, one limitation of using DPA-714 is its relatively high cost compared to other compounds used in research.
Zukünftige Richtungen
There are various future directions for the use of DPA-714 in scientific research. One direction is the development of new PET tracers based on DPA-714 for imaging other diseases such as stroke and traumatic brain injury. Another direction is the investigation of the role of TSPO in immune cell function and inflammation, which could lead to the development of new therapies for autoimmune diseases. Additionally, the use of DPA-714 in combination with other compounds could lead to synergistic effects in cancer treatment. Overall, DPA-714 is a promising compound with potential applications in various scientific research areas.
Synthesemethoden
The synthesis of DPA-714 involves the reaction of 3-(4-bromophenyl)-2-cyanoacrylamide with 3,4-dimethylaniline in the presence of a base. The resulting intermediate is then reacted with 2-aminobenzophenone to yield DPA-714. This method has been optimized for high yield and purity and has been used in various research applications.
Wissenschaftliche Forschungsanwendungen
DPA-714 has been found to have potential applications in various scientific research areas, including neurology, oncology, and immunology. In neurology, DPA-714 has been used as a PET tracer for imaging neuroinflammation in various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In oncology, DPA-714 has been used to target TSPO in cancer cells, leading to apoptosis and inhibition of tumor growth. In immunology, DPA-714 has been used to study the role of TSPO in immune cell activation and inflammation.
Eigenschaften
Produktname |
N-(3,4-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide |
---|---|
Molekularformel |
C19H19N3O2 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
N-(3,4-dimethylphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C19H19N3O2/c1-13-7-8-15(11-14(13)2)21-18(23)9-10-22-12-20-17-6-4-3-5-16(17)19(22)24/h3-8,11-12H,9-10H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
WATWKNCLRLCAEX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.